molecular formula C8H6ClFO3 B6306242 2-Chloro-3-fluoro-4-methoxybenzoic acid CAS No. 1824142-37-1

2-Chloro-3-fluoro-4-methoxybenzoic acid

Cat. No.: B6306242
CAS No.: 1824142-37-1
M. Wt: 204.58 g/mol
InChI Key: LZVSDBIMBJTHFC-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3. It features a benzene ring substituted with chlorine, fluorine, and methoxy groups, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the halogenation of a methoxybenzoic acid derivative. For instance, starting with 4-methoxybenzoic acid, selective chlorination and fluorination can be performed under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of chlorinating and fluorinating agents, such as thionyl chloride and elemental fluorine, under specific temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The methoxy group’s activating effect facilitates nucleophilic substitution reactions with strong nucleophiles at the ortho and para positions relative to the methoxy group.

    Friedel-Crafts Acylation: Aromatic acylation using a chlorinated or fluorinated acyl chloride in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

    Friedel-Crafts Acylation: Lewis acids like aluminum chloride or iron(III) chloride are employed as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acids, while Friedel-Crafts acylation can produce acylated derivatives.

Scientific Research Applications

2-Chloro-3-fluoro-4-methoxybenzoic acid has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical candidates, particularly for the treatment of Alzheimer’s disease.

    Material Science: Its unique structure makes it a valuable building block for the synthesis of complex molecules with various functionalities.

    Chemistry: It is used in the development of new synthetic methodologies and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine and fluorine atoms can deactivate the benzene ring towards electrophilic aromatic substitution reactions, while the methoxy group activates the ring for nucleophilic aromatic substitution reactions. This combination allows for selective functionalization of the molecule, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the chlorine atom.

    4-Chloro-2-fluoro-3-methoxybenzoic acid: Similar structure but with different positions of chlorine and fluorine atoms.

Uniqueness

2-Chloro-3-fluoro-4-methoxybenzoic acid is unique due to the specific positioning of its substituents, which provides distinct reactivity patterns and makes it suitable for selective functionalization in synthetic applications.

Properties

IUPAC Name

2-chloro-3-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVSDBIMBJTHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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